molecular formula C12H6BrFN2O6S B14010108 1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene CAS No. 312-28-7

1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene

Cat. No.: B14010108
CAS No.: 312-28-7
M. Wt: 405.16 g/mol
InChI Key: IEYGRQDCZUCHRC-UHFFFAOYSA-N
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Description

1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, fluorine, nitro, and sulfonyl functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene typically involves multi-step reactions. One common method includes:

    Nitration: Introduction of nitro groups to the benzene ring.

    Bromination: Addition of bromine to the benzene ring.

    Sulfonylation: Introduction of the sulfonyl group.

    Fluorination: Addition of fluorine to the benzene ring.

These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: Replacement of one functional group with another.

    Reduction Reactions: Conversion of nitro groups to amines.

    Oxidation Reactions: Further oxidation of functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines .

Scientific Research Applications

1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The exact mechanism of action for 1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-fluoro-2-nitrobenzene: Shares similar functional groups but lacks the sulfonyl group.

    1-Bromo-4-fluorobenzene: Contains bromine and fluorine but lacks nitro and sulfonyl groups.

    1-Bromo-4-fluoronaphthalene: A naphthalene derivative with bromine and fluorine .

Uniqueness

1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

312-28-7

Molecular Formula

C12H6BrFN2O6S

Molecular Weight

405.16 g/mol

IUPAC Name

4-(4-bromo-3-nitrophenyl)sulfonyl-1-fluoro-2-nitrobenzene

InChI

InChI=1S/C12H6BrFN2O6S/c13-9-3-1-7(5-11(9)15(17)18)23(21,22)8-2-4-10(14)12(6-8)16(19)20/h1-6H

InChI Key

IEYGRQDCZUCHRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])[N+](=O)[O-])F

Origin of Product

United States

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